1-(pyrrolidin-2-ylmethyl)-1H-imidazole
Description
Significance of Nitrogen Heterocyclic Scaffolds in Advanced Chemical Sciences
Nitrogen heterocyclic scaffolds are fundamental building blocks in the realm of chemical and pharmaceutical sciences. nih.govresearchgate.net Their prevalence is underscored by the fact that a significant majority of FDA-approved drugs contain at least one such ring system. The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of essential biomolecules like the amino acid histidine and purines in DNA. ekb.eg Its derivatives are known to possess a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. ekb.egmdpi.comclinmedkaz.orgresearchgate.netnih.gov
Similarly, the pyrrolidine (B122466) ring, a saturated five-membered nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. nih.govresearchgate.net Found in natural products and numerous synthetic pharmaceuticals, the pyrrolidine moiety offers three-dimensional structural diversity, which is crucial for specific interactions with biological targets. nih.govresearchgate.net Its stereochemical properties have also led to its extensive use as a chiral auxiliary and organocatalyst in asymmetric synthesis. nih.gov
The combination of these two scaffolds in 1-(pyrrolidin-2-ylmethyl)-1H-imidazole suggests a molecule with a rich potential for diverse chemical applications and biological activities, driving the rationale for its investigation.
Rationale for Research Focus on this compound
The scientific interest in this compound stems from the synergistic potential of its two core components. The imidazole moiety provides a versatile platform for biological interactions, capable of acting as a hydrogen bond donor and acceptor, as well as coordinating with metal ions in enzymes. The pyrrolidine ring, particularly the chiral (S)-enantiomer derived from L-proline, introduces stereochemical control, which is highly valuable in the development of selective therapeutic agents and in asymmetric catalysis.
Research on analogous structures has demonstrated the promise of combining these two rings. For instance, derivatives containing both pyrrolidine and imidazole motifs have been investigated for their potential as enzyme inhibitors and antimicrobial agents. The structural framework of this compound makes it an attractive candidate for:
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents targeting a range of diseases.
Asymmetric Catalysis: The chiral pyrrolidine unit suggests its use as a ligand for transition metals or as an organocatalyst to control the stereochemical outcome of chemical reactions. nih.govbeilstein-journals.org
Materials Science: As a building block for the creation of functional materials, such as ionic liquids or metal-organic frameworks.
Overview of Current Research Trajectories for the Compound
While direct and extensive research specifically on this compound is still emerging, the existing studies and the broader context of related compounds indicate several potential research trajectories. One notable area of application is in asymmetric synthesis, where chiral pyrrolidine derivatives are widely used as organocatalysts. For example, new pyrrolidine-based organocatalysts have been synthesized and found to be effective in Michael addition reactions, achieving high enantioselectivities. beilstein-journals.org
Furthermore, a multistep synthesis has been developed to create optically active polyheterocycles that incorporate pyrrolidine, imidazole, and 1,2,3-triazole units, starting from a derivative of (S)-(pyrrolidin-2-yl)methyl azide. scispace.com This highlights the utility of the pyrrolidin-2-ylmethyl moiety as a chiral building block in the synthesis of more complex molecular architectures with potential applications in medicinal chemistry.
Although specific biological activity data for this compound is not yet widely published, the known antimicrobial and anticancer properties of various imidazole derivatives suggest that this compound and its analogues are promising candidates for future biological evaluation. mdpi.comnih.gov
Scope and Structure of the Academic Research Outline
This article provides a focused review of the academic and research landscape of this compound. The structure of this review is designed to first establish the fundamental importance of its constituent chemical motifs, the imidazole and pyrrolidine rings, in the broader context of chemical sciences. It then delves into the specific rationale for the scientific interest in this hybrid molecule. Finally, it summarizes the current, albeit nascent, research directions and potential future applications. The information presented is based on available scientific literature and aims to provide a comprehensive yet concise overview for researchers and academics interested in this promising compound.
Below is a table summarizing the key properties of the constituent heterocyclic scaffolds.
| Property | Imidazole | Pyrrolidine |
| Ring Type | Aromatic | Saturated |
| Number of Nitrogens | 2 | 1 |
| Key Features | Planar, electron-rich, amphoteric | Non-planar, basic, often chiral |
| Common Applications | Medicinal chemistry, biological buffer, component of biomolecules | Drug discovery, organocatalysis, chiral auxiliary |
Structure
3D Structure
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-8(10-3-1)6-11-5-4-9-7-11/h4-5,7-8,10H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMFRPPGPXJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Pyrrolidin 2 Ylmethyl 1h Imidazole and Analogue Synthesis
Retrosynthetic Disconnection Strategies for the Compound
A logical retrosynthetic analysis of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole points to the disconnection of the C-N bond between the pyrrolidine (B122466) ring's methylene (B1212753) linker and the imidazole (B134444) ring's nitrogen. This approach simplifies the target molecule into two key synthons: an imidazole nucleophile and a pyrrolidine-based electrophile.
This primary disconnection suggests an N-alkylation reaction as the final bond-forming step. The imidazole anion, a potent nucleophile, can be reacted with a pyrrolidine derivative bearing a suitable leaving group on the exocyclic methylene, such as a halide (e.g., chloride, bromide) or a sulfonate ester (e.g., tosylate, mesylate).
Further disconnection of the pyrrolidine electrophile, specifically a protected 2-(halomethyl)pyrrolidine, leads back to a more readily available chiral precursor, N-Boc-L-prolinol. This alcohol can be synthesized from the naturally occurring amino acid L-proline. This multi-step retrosynthetic pathway provides a clear and feasible route to the target molecule, starting from common and commercially available materials.
Synthesis of the Imidazole Moiety
The imidazole core is a ubiquitous heterocyclic motif in medicinal chemistry, and numerous methods for its synthesis have been developed. These range from classical condensation reactions to more modern, efficient, and environmentally benign approaches.
Modern Conventional Approaches for Imidazole Ring Formation
The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, remains a viable method for the formation of imidazoles. chemicalbook.comwikipedia.orgpharmaguideline.comwikiwand.comscribd.comijprajournal.com This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. chemicalbook.comwikipedia.orgwikiwand.comscribd.com A modification of this reaction, where one equivalent of ammonia is replaced by a primary amine, can afford N-substituted imidazoles directly. wikipedia.orgwikiwand.com
Another classical approach is the Marckwald synthesis, which is particularly useful for the preparation of 2-mercaptoimidazoles from α-amino ketones or aldehydes and cyanates, isothiocyanates, or thiocyanates. pharmaguideline.comjetir.orgbaranlab.org The resulting 2-thiol can be readily removed through oxidative methods to yield the desired imidazole. jetir.org
More recent conventional methods often involve metal-catalyzed cross-coupling reactions to introduce substituents onto a pre-formed imidazole ring, offering a high degree of control over the final product's structure.
Expedited Synthesis Techniques (e.g., Microwave-Assisted Synthesis)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes. guidechem.comekb.egajrconline.org The synthesis of imidazole derivatives has greatly benefited from this technology.
One-pot multicomponent reactions, such as the Debus-Radziszewski synthesis, can be efficiently carried out under microwave irradiation, often in the absence of a solvent, which aligns with the principles of green chemistry. ijprajournal.comguidechem.com For instance, the condensation of benzil, various aldehydes, and ammonium acetate can be achieved in excellent yields in just a few minutes. ijprajournal.com
Microwave assistance is also highly effective for the N-alkylation of imidazoles, a key step in the synthesis of this compound. Reactions that would typically require several hours or even days under conventional heating can often be completed in a matter of minutes with microwave irradiation, leading to a significant increase in efficiency. researchgate.netnih.govresearchgate.net
| Reactants | Conditions | Product | Yield (%) | Reference |
| Benzil, Benzaldehyde, Ammonium Acetate | Microwave, Solvent-free | 2,4,5-Triphenyl-1H-imidazole | 95 | ijprajournal.com |
| Imidazole, 1-Bromohexane | Microwave, K2CO3, DMF | 1-Hexyl-1H-imidazole | 85 | researchgate.net |
| Isatin, Benzyl Bromide | Microwave, K2CO3, DMF | 1-Benzylisatin | 92 | nih.gov |
Catalytic Strategies for Imidazole Ring Construction
The use of catalysts in organic synthesis is paramount for achieving high efficiency, selectivity, and sustainability. Various catalytic systems have been developed for the synthesis of imidazole rings. These include both homogeneous and heterogeneous catalysts, as well as organocatalysts.
Lewis acids, such as InCl₃·3H₂O, have been shown to effectively catalyze the one-pot synthesis of tri- and tetra-substituted imidazoles at room temperature. jetir.org Heterogeneous catalysts, including various metal oxides and supported reagents, offer the advantage of easy separation and recyclability. For example, KOH supported on alumina has been used for the N-alkylation of imidazoles. mdpi.com
In recent years, there has been a growing interest in the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts in a wide range of organic transformations, including the synthesis of substituted imidazoles. wikiwand.com
| Catalyst | Reactants | Product | Yield (%) | Reference |
| InCl₃·3H₂O | Benzil, Benzaldehyde, Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole | 82 | jetir.org |
| KOH/Al₂O₃ | Imidazole, Alkyl Halide | N-Alkyl Imidazole | Good | mdpi.com |
Sustainable and Green Chemistry Methodologies in Imidazole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of imidazole synthesis, this translates to the use of environmentally benign solvents (such as water or ionic liquids), solvent-free conditions, and the development of reusable catalysts. mdpi.comasianpubs.org
Microwave-assisted synthesis, as discussed previously, is a key green technology. guidechem.comekb.egajrconline.org Additionally, the use of solid-supported catalysts, which can be easily recovered and reused, contributes to the sustainability of the process. mdpi.com One-pot multicomponent reactions are also inherently green as they reduce the number of synthetic steps and the amount of waste generated. ijprajournal.comresearchgate.net
The use of basic ionic liquids, such as [Bmim]OH, as both a catalyst and a solvent for N-alkylation reactions under solvent-free conditions represents another green approach. acs.org
Synthesis of the Pyrrolidine Moiety
The pyrrolidine ring is a fundamental saturated heterocycle found in numerous natural products and pharmaceuticals. Its synthesis, particularly in an enantiomerically pure form, is a well-established area of organic chemistry.
A common and efficient strategy for the synthesis of chiral pyrrolidine derivatives is to start from the readily available amino acid, L-proline. The carboxylic acid functional group of L-proline can be reduced to an alcohol to afford N-protected L-prolinol derivatives, such as N-Boc-L-prolinol. acs.orgresearchgate.net This chiral building block serves as a versatile precursor for the synthesis of various functionalized pyrrolidines.
For the synthesis of this compound, a key intermediate is a protected 2-(halomethyl)pyrrolidine. N-Boc-L-prolinol can be converted to the corresponding tosylate, N-Boc-2-(tosyloxymethyl)pyrrolidine, by reaction with p-toluenesulfonyl chloride in the presence of a base. The tosylate group is an excellent leaving group for the subsequent N-alkylation of imidazole. Alternatively, the alcohol can be converted to a chloride, for example, by using thionyl chloride.
Another powerful method for the construction of the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This approach allows for the rapid assembly of highly substituted pyrrolidine rings with good stereocontrol. researchgate.netorgsyn.org
| Starting Material | Reagents | Product | Yield (%) | Reference |
| L-Proline | Boc₂O, then NaBH₄ | N-Boc-L-prolinol | High | acs.orgresearchgate.net |
| N-Boc-L-prolinol | TsCl, Pyridine (B92270) | N-Boc-2-(tosyloxymethyl)pyrrolidine | Good | General procedure |
| N-Boc-pyrrolidine | sec-BuLi, (-)-sparteine, then electrophile | (R)-2-substituted-N-Boc-pyrrolidine | High |
Asymmetric Synthetic Routes to Pyrrolidine Scaffolds
The asymmetric synthesis of 2-substituted and 2,5-disubstituted pyrrolidines has been a major focus of research, leading to a variety of elegant and efficient strategies. acs.orgnih.gov These approaches can be broadly categorized into methods utilizing the chiral pool, chiral auxiliaries, and catalytic asymmetric reactions.
Chiral Pool Synthesis: A common strategy involves the use of readily available enantiopure starting materials, often derived from natural sources. L-proline and its derivatives, such as (S)-prolinol, are frequently employed as chiral building blocks. nih.gov For instance, the synthesis of Avanafil, a pyrrolidine-containing drug, commences with the reduction of (S)-proline to (S)-prolinol. Similarly, pyroglutamic acid, another derivative of L-glutamic acid, serves as a versatile starting material for the synthesis of various substituted pyrrolidines. nih.gov
Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. The N-tert-butanesulfinyl group has proven to be a highly effective chiral auxiliary in the synthesis of pyrrolidines. researchgate.net Chiral sulfinimines, derived from the condensation of aldehydes or ketones with tert-butanesulfinamide, undergo diastereoselective additions of various nucleophiles, followed by cyclization to afford enantioenriched pyrrolidine derivatives. researchgate.net
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods represents a significant advancement in the synthesis of chiral pyrrolidines. This includes both metal-catalyzed and organocatalyzed transformations.
Biocatalysis: Enzymes offer a powerful tool for asymmetric synthesis due to their high stereoselectivity. Transaminases (TAs) have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org
Metal Catalysis: Transition metal catalysts, particularly those based on rhodium and palladium, have been utilized in various asymmetric transformations to construct the pyrrolidine ring, including C-H amination and cycloaddition reactions. acs.org
Organocatalysis: This field has witnessed explosive growth, with proline and its derivatives emerging as privileged catalysts for a wide range of asymmetric reactions. mdpi.comnih.gov Diarylprolinol silyl (B83357) ethers, for example, are highly effective organocatalysts for asymmetric Michael additions, a key step in the construction of functionalized pyrrolidines. nih.gov
| Asymmetric Strategy | Key Features | Example Starting Material/Catalyst |
| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products. | L-proline, Pyroglutamic acid |
| Chiral Auxiliaries | Temporarily incorporates a chiral directing group. | N-tert-butanesulfinamide |
| Biocatalysis | Employs enzymes for high stereoselectivity. | Transaminases |
| Metal Catalysis | Utilizes transition metals to catalyze asymmetric transformations. | Rhodium, Palladium complexes |
| Organocatalysis | Employs small organic molecules as catalysts. | Proline, Diarylprolinol silyl ethers |
Multicomponent Reaction Protocols for Pyrrolidine Derivatives
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and diversity generation. tandfonline.comnih.govresearchgate.net Several MCRs have been developed for the synthesis of highly functionalized pyrrolidine derivatives.
A prominent example is the [3+2] cycloaddition reaction involving azomethine ylides. tandfonline.com These 1,3-dipoles can be generated in situ from various precursors, such as imines of α-amino acids, and subsequently react with a wide range of dipolarophiles to afford polysubstituted pyrrolidines. The diastereoselectivity of these cycloadditions can often be controlled by the appropriate choice of reactants, catalysts, and reaction conditions. nih.gov For instance, the TiCl4-catalyzed multicomponent coupling of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent provides access to highly substituted pyrrolidines with excellent diastereoselectivity. nih.gov
Organocatalytic Applications in Pyrrolidine Ring Construction
Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of pyrrolidine rings. nih.govmdpi.comnih.gov The pyrrolidine motif itself is a privileged structure in many organocatalysts, highlighting a fascinating self-referential aspect of this field. nih.gov
Proline and its derivatives are among the most widely used organocatalysts. mdpi.comnih.gov Their ability to form enamine and iminium ion intermediates allows for a diverse range of asymmetric transformations. Diarylprolinol silyl ethers, a class of highly effective organocatalysts, have been extensively used in Michael additions of aldehydes to nitroolefins, a key reaction for the construction of substituted pyrrolidines. nih.gov The bulky diarylprolinol moiety creates a chiral environment that effectively controls the stereochemical outcome of the reaction.
New pyrrolidine-based organocatalysts are continuously being developed, often starting from the chiral pool. nih.gov For example, novel organocatalysts bearing bulky substituents at the C2 position of the pyrrolidine ring have been synthesized from (R)-glyceraldehyde acetonide and have shown high efficiency in the Michael addition of aldehydes to nitroolefins. nih.gov
Formation of the Pyrrolidin-2-ylmethyl Linkage
A crucial step in the synthesis of this compound is the formation of the C-N bond between the methylene bridge at the 2-position of the pyrrolidine ring and a nitrogen atom of the imidazole ring. This can be achieved through various chemoselective coupling reactions.
Chemoselective Coupling Reactions
The direct N-alkylation of imidazole with a suitable electrophile derived from a pyrrolidine scaffold is a common strategy. This typically involves the reaction of an imidazole with a 2-(halomethyl)pyrrolidine derivative, such as 2-(chloromethyl)pyrrolidine. The reaction is generally carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K2CO3) and sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net
However, a significant challenge in the N-alkylation of unsymmetrically substituted imidazoles is the potential for the formation of regioisomers. The deprotonated imidazole anion has two nucleophilic nitrogen atoms, and alkylation can occur at either position. The regioselectivity of the reaction can be influenced by steric hindrance on the imidazole ring and the nature of the electrophile.
Reductive Amidation and Alkylation Strategies
Reductive amination provides an alternative and often more controlled approach to forming the desired C-N bond. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine. nih.govresearchgate.netresearchgate.net
In the context of synthesizing this compound, this could involve the reaction of pyrrolidine-2-carboxaldehyde with an imidazole. The resulting iminium ion intermediate would then be reduced in situ using a suitable reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3). researchgate.net This method can offer better control over the connectivity compared to direct alkylation.
A related strategy is reductive alkylation, where an amine is directly alkylated with a carbonyl compound in the presence of a reducing agent. This approach is widely used for the synthesis of N-substituted amines and can be applied to the formation of the target linkage.
| Coupling Strategy | Reactants | Key Features |
| N-Alkylation | Imidazole + 2-(Halomethyl)pyrrolidine | Direct bond formation, potential for regioisomers. |
| Reductive Amination | Pyrrolidine-2-carboxaldehyde + Imidazole | Controlled connectivity via imine formation and reduction. |
Innovations in Analogue Synthesis
The development of innovative synthetic methods allows for the efficient generation of analogues of this compound, which is crucial for structure-activity relationship (SAR) studies in drug discovery. These innovations can focus on modifying either the pyrrolidine or the imidazole ring, or both.
Recent advances in the functionalization of both pyrrolidine and imidazole scaffolds open up new avenues for analogue synthesis. For the pyrrolidine ring, the multicomponent reactions and organocatalytic methods discussed earlier provide access to a wide range of substituted and stereochemically diverse scaffolds. nih.govtandfonline.comnih.gov
For the imidazole moiety, various methods for its synthesis and functionalization are available. nih.gov The Debus synthesis, for example, allows for the construction of C-substituted imidazoles from glyoxal, formaldehyde, and ammonia. nih.gov Furthermore, modern cross-coupling reactions have enabled the regioselective arylation of all three C-H bonds of the imidazole core, providing access to complex aryl-substituted imidazoles. nih.gov
By combining these advanced methodologies for the synthesis of both heterocyclic components and employing robust coupling strategies, a diverse library of analogues of this compound can be efficiently prepared. For instance, a substituted pyrrolidine synthesized via an asymmetric organocatalytic route could be coupled with a functionalized imidazole prepared through a regioselective C-H arylation to generate a novel analogue with tailored properties.
Flow Chemistry Platforms for Continuous Synthesis
Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scalability. thalesnano.comresearchgate.net The synthesis of N-alkylated imidazoles, a key step in forming the target molecule, is particularly amenable to flow chemistry approaches.
Researchers have developed methods for the N-alkylation of imidazole using fixed-bed acidic zeolite catalysts in continuous flow reactors. thalesnano.comresearchgate.net This heterogeneous catalysis approach allows for the synthesis of a range of N-alkyl imidazole derivatives with high productivity and selectivity. researchgate.net The key advantages of this process include a simple work-up, as the product can be isolated by evaporation or distillation, and the generation of water as the only side-product, which aligns with the principles of green chemistry. thalesnano.com
For the synthesis of this compound, a flow process could be envisioned where a solution of imidazole and a suitable pyrrolidine precursor, such as 2-(chloromethyl)pyrrolidine, is passed through a heated reactor column packed with a catalyst. The reaction parameters, including temperature, pressure, flow rate, and solvent, can be precisely controlled to optimize the yield and minimize side reactions.
Table 1: Representative Conditions for Continuous Flow N-Alkylation of Imidazole
| Reactant | Alkylating Agent | Catalyst | Temperature (°C) | Pressure (bar) | Productivity (g/hour) | Reference |
|---|---|---|---|---|---|---|
| Imidazole | n-Butanol | Acidic Zeolite | 390 | 90 | ~14 | thalesnano.com |
| Imidazole | Ethanol | Acidic Zeolite | 300 | 90 | ~9 | researchgate.net |
| Aminopyridine Carboxylic Acid | Nitrile/Hydroxylamine | None (Telescoped Flow) | 100-150 | Not specified | ~0.5 | beilstein-journals.orgnih.gov |
Photoredox Catalysis in C-N Bond Formation
Visible-light photoredox catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a mild and sustainable alternative to traditional metal-catalyzed cross-coupling reactions. virginia.edupolyu.edu.hk This strategy utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in bond-forming reactions under gentle conditions. virginia.educhemrxiv.org
The construction of the C-N bond between the pyrrolidine ring and the imidazole nucleus is a critical step in the synthesis of this compound. Metallaphotoredox catalysis, often employing a combination of an iridium or ruthenium photocatalyst and a nickel co-catalyst, has proven to be a valuable tool for C-N cross-coupling. rsc.orgnih.gov In a typical catalytic cycle, the excited photocatalyst engages in an electron transfer with the amine (or its derivative) and the nickel catalyst, ultimately leading to the formation of a nitrogen-centered radical and a reactive Ni(I) species. rsc.org These intermediates then combine with an aryl or alkyl halide to form the desired C-N bond.
Recent advancements have focused on overcoming limitations such as the use of high-energy blue light, which can lead to side reactions like hydrodehalogenation. nih.gov The use of low-energy red or near-infrared light with appropriate photocatalysts, such as those based on osmium, has been shown to suppress unwanted side-product formation and enhance the scope of compatible substrates. nih.gov
Table 2: Key Features of Photoredox-Mediated C-N Coupling Reactions
| Catalyst System | Light Source | Key Advantage | Applicable Substrates | Reference |
|---|---|---|---|---|
| Ir/Ni Dual Catalysis | Blue Light | Effective for aryl-amine cross-coupling | Aryl halides, aliphatic amines | virginia.edu |
| Osmium Photocatalyst/Ni | Deep-Red/Near-Infrared Light | Minimizes hydrodehalogenation byproduct | (Hetero)aryl bromides, amine nucleophiles | nih.gov |
| fac-Ir(ppy)3 | Visible Light | Stereoselective C-N bond formation | Styrenes, oxime-esters | chemrxiv.org |
| Cu/graphene | Visible Light | Ligand-free N-arylation of imidazoles | Arylboronic acids, imidazoles | dntb.gov.ua |
For the synthesis of this compound, a photoredox-catalyzed approach could involve the coupling of a pre-formed 2-(halomethyl)pyrrolidine with imidazole or the direct C-H functionalization of the pyrrolidine ring. Strategies relying on a redox-active protecting group on the pyrrolidine nitrogen can trigger the formation of an α-amino radical, which can then be coupled with an imidazole derivative.
Biocatalytic Transformations for Structural Complexity
Biocatalysis offers an exceptionally powerful approach to synthesizing complex chiral molecules with high stereoselectivity under mild, environmentally benign conditions. acs.orgnih.govcaltech.edu The synthesis of this compound, which possesses a stereocenter at the 2-position of the pyrrolidine ring, is an ideal target for biocatalytic methods.
Nature utilizes enzymatic cascades to construct N-heterocycles, and chemists have harnessed and engineered these enzymes for synthetic purposes. nih.govescholarship.orgnih.gov A particularly relevant advancement is the directed evolution of cytochrome P450 enzymes to catalyze abiological intramolecular C(sp³)–H amination reactions. acs.orgcaltech.edunih.gov Engineered variants of cytochrome P411 have been developed that can catalyze the insertion of an alkyl nitrene into C-H bonds to construct chiral pyrrolidine derivatives from simple azide precursors with good to excellent enantioselectivity. nih.govcaltech.edu
This enzymatic platform could be adapted to synthesize the chiral pyrrolidine core of the target molecule. acs.org For instance, a suitably functionalized alkyl azide could be designed to undergo intramolecular C-H amination catalyzed by an engineered "pyrrolidine synthase" to yield an enantiomerically enriched pyrrolidine intermediate. This intermediate could then be further elaborated to introduce the imidazole moiety.
Table 3: Performance of Engineered Enzymes in Chiral Pyrrolidine Synthesis
| Enzyme Variant | Substrate Type | Reaction Type | Achieved Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| P411-PYS-5149 | Alkyl Azide | Intramolecular C(sp³)–H Amination | up to 74 | up to 99:1 | acs.orgnih.gov |
| P411-PYS-5148 | Aryl Azide | Indoline Synthesis | 46 | 48:52 | nih.gov |
| Imine Reductases (IREDs) | Imines | Asymmetric Reduction | Not specified | High | researchgate.net |
| Laccase (Novozym 51003) | Catechols/Pyrrol-2-ones | Oxidation/1,4-addition | 42-91 | Stereoselective | bohrium.com |
Another powerful biocatalytic strategy involves the use of imine reductases (IREDs). researchgate.net These enzymes catalyze the asymmetric reduction of imines to produce chiral amines. A synthetic route could involve the condensation of a suitable aldehyde or ketone with an amine to form a cyclic imine, which is then asymmetrically reduced by an IRED to furnish the chiral pyrrolidine ring. researchgate.net
Advanced Separation and Purification Techniques for Complex Reaction Mixtures
The synthesis of complex molecules often results in mixtures containing the desired product, unreacted starting materials, reagents, and side products. The purification of the target compound, particularly the isolation of a single enantiomer of the chiral this compound, requires advanced separation techniques.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of complex organic molecules. For the separation of enantiomers, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the resolution of chiral imidazole derivatives. ptfarm.plresearchgate.net The choice of mobile phase, including the type of organic modifier and additives, is crucial for achieving optimal separation. ptfarm.pl
Supercritical fluid chromatography (SFC) has gained prominence as a green and efficient alternative to HPLC for chiral separations. jiangnan.edu.cn Utilizing supercritical carbon dioxide as the main component of the mobile phase, SFC offers faster separations and reduced solvent consumption.
Another effective technique for the enantiomeric resolution of imidazole derivatives is cyclodextrin-capillary zone electrophoresis (CD-CZE). nih.gov In this method, chiral selectors, such as hydroxypropyl-β-cyclodextrin, are added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities, enabling their separation. nih.gov Operational parameters like the concentration of the chiral selector, pH, and temperature are optimized to achieve baseline separation. nih.gov
For larger-scale purifications, preparative chromatography is the method of choice. neopharmlabs.com Additionally, crystallization can be an effective method for purifying compounds and, in some cases, for resolving enantiomers through techniques like preferential crystallization or diastereomeric salt formation. neopharmlabs.com The basic nitrogen atoms in both the pyrrolidine and imidazole rings of the target compound allow for the formation of salts with chiral acids, which can then be separated by crystallization.
Table 4: Comparison of Advanced Separation Techniques for Chiral Imidazole Analogues
| Technique | Principle | Key Advantages | Typical Application | Reference |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, widely applicable | Analytical and preparative separation of enantiomers | ptfarm.plresearchgate.net |
| Chiral SFC | Partitioning between stationary phase and supercritical fluid mobile phase | Fast, reduced organic solvent use, high efficiency | High-throughput screening, preparative purification | jiangnan.edu.cn |
| CD-Capillary Electrophoresis | Differential interaction with a chiral selector in an electric field | High efficiency, low sample consumption | Analytical enantioseparation, mechanism studies | nih.gov |
| Crystallization | Formation of a crystalline solid from a solution | Potentially low cost, scalable for high purity | Bulk purification, enantiomeric resolution via diastereomeric salts | neopharmlabs.com |
Structure Activity Relationship Sar and Design Principles for 1 Pyrrolidin 2 Ylmethyl 1h Imidazole Derivatives
Foundational Concepts of Structure-Activity Relationship in Heterocyclic Systems
The exploration of structure-activity relationships is a cornerstone of medicinal chemistry, providing a framework for understanding how the nuanced arrangement of atoms within a molecule dictates its pharmacological effect. In the realm of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals, these principles are particularly critical. The presence of heteroatoms such as nitrogen, oxygen, and sulfur introduces unique electronic and steric properties that profoundly influence a molecule's ability to interact with biological targets.
Key tenets of SAR in heterocyclic systems include the impact of:
Ring Size and Conformation: The geometry and flexibility of the heterocyclic rings are paramount in determining how a molecule fits into the binding pocket of a receptor or enzyme.
Substituent Effects: The addition of various functional groups to the heterocyclic core can modulate a compound's lipophilicity, electronic character, and steric profile, thereby fine-tuning its biological activity. These effects can be broadly categorized as electronic (inductive and resonance effects) and steric (bulk and conformational constraints).
Identification of Key Structural Determinants within the 1-(pyrrolidin-2-ylmethyl)-1H-imidazole Scaffold
The this compound scaffold is comprised of three key components, each offering opportunities for modification to modulate biological activity: the imidazole (B134444) ring, the pyrrolidine (B122466) ring, and the methylene (B1212753) linker.
The Imidazole Ring: This five-membered aromatic heterocycle is a versatile component, capable of acting as a hydrogen bond donor and acceptor. Its electron-rich nature allows for various types of interactions, including π-π stacking. The nitrogen atoms at positions 1 and 3 are key to its chemical properties and binding capabilities. The substitutable positions on the imidazole ring (C2, C4, and C5) are critical for fine-tuning the electronic and steric properties of the molecule.
The Pyrrolidine Ring: This saturated five-membered nitrogen-containing heterocycle introduces a three-dimensional character to the scaffold. The stereochemistry at the C2 position of the pyrrolidine ring is a crucial determinant of biological activity, as different enantiomers can exhibit vastly different potencies and selectivities. The ring's conformational flexibility, or "puckering," can also influence how the molecule interacts with its target.
The Methylene Linker: This single carbon bridge connects the imidazole and pyrrolidine rings. While seemingly simple, the linker's length and flexibility can be critical for orienting the two heterocyclic systems in the optimal conformation for binding to a biological target.
Systematic Modifications of the Imidazole Ring System
Positional Scanning and Substituent Effects (Electronic, Steric)
Systematic modification of the imidazole ring has been a fruitful strategy for optimizing the activity of this compound derivatives. The introduction of substituents at the C4 and C5 positions can significantly impact the compound's electronic and steric properties, leading to changes in binding affinity and selectivity.
For instance, in the development of histamine (B1213489) H3 receptor antagonists, a class of drugs for which this scaffold is relevant, the nature of the substituent at the C4 (or C5) position of the imidazole ring plays a critical role. Electron-donating groups, such as a methyl group, can increase the basicity of the imidazole ring, which may enhance interactions with acidic residues in the receptor binding site. Conversely, electron-withdrawing groups can decrease basicity and may be beneficial in other contexts.
The steric bulk of the substituent is also a key factor. A larger substituent may provide additional van der Waals interactions with the target, but it could also introduce steric hindrance that prevents optimal binding. The ideal size and nature of the substituent are therefore highly dependent on the specific topology of the target's binding pocket.
Impact of Heteroatom Substitutions on Imidazole Core
While less common than substituent modifications, the replacement of carbon atoms within the imidazole ring with other heteroatoms, a strategy known as bioisosteric replacement, can lead to profound changes in a compound's properties. For example, replacing a carbon with a nitrogen atom to form a triazole ring can alter the hydrogen bonding capabilities and electronic distribution of the molecule. Such modifications can be employed to improve metabolic stability, modulate physicochemical properties, and explore new binding interactions.
Systematic Modifications of the Pyrrolidine Ring System
Stereochemical Influences and Enantiomeric Purity in Pyrrolidine Derivatives
The pyrrolidine ring of the this compound scaffold possesses a chiral center at the C2 position. The absolute stereochemistry at this center is often a critical determinant of biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even pharmacological activities. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.
For many derivatives of this scaffold, the (R)-enantiomer and the (S)-enantiomer will display a marked difference in their affinity for a given biological target. Therefore, ensuring high enantiomeric purity is crucial for developing a selective and potent therapeutic agent. The use of stereoselective synthesis methods is paramount in producing the desired enantiomer in high yield and purity. mdpi.com
The conformation of the pyrrolidine ring, which can be influenced by substituents, also plays a role in biological activity. The five-membered ring is not planar and can adopt various "envelope" and "twist" conformations. The preferred conformation can affect the spatial orientation of the imidazole-methyl group, thereby influencing how the molecule presents itself to its biological target. nih.govresearchgate.net
Ring Substitutions and Conformational Constraints of the Pyrrolidine
The five-membered pyrrolidine ring is a key feature in many biologically active compounds due to its ability to explore three-dimensional space and contribute to the molecule's stereochemistry. nih.gov Substitutions on the pyrrolidine ring of this compound derivatives can profoundly impact their pharmacological profile by influencing the ring's conformation, also known as "pseudorotation". nih.gov
The pyrrolidine ring typically exists in two predominant puckered conformations: the C4-endo and C4-exo (or Cγ-endo and Cγ-exo) envelope conformers. nih.gov The ratio of these conformers can be controlled by the strategic placement of substituents on the ring. nih.gov The nature, size, and stereochemistry of these substituents dictate the preferred pucker of the ring, which in turn affects the spatial orientation of other parts of the molecule and its ability to bind to a target.
For instance, introducing a sterically demanding group like a tert-butyl group at the C-4 position can lock the pyrrolidine ring into a specific conformation. A trans-4-tert-butyl group has been shown to favor an endo puckering, while a cis-4-tert-butyl group promotes an exo pucker. nih.gov This contrasts with the effect of electronegative substituents at the same position, where a cis-substituent tends to increase endo puckering and a trans-substituent favors exo puckering. nih.gov
Table 1: Impact of C-4 Pyrrolidine Ring Substitutions on Conformation
| Substituent | Stereochemistry | Preferred Pucker |
| Electronegative | cis | endo |
| Electronegative | trans | exo |
| tert-butyl | cis | exo |
| tert-butyl | trans | endo |
These conformational constraints are critical in drug design as they can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. acs.org By rigidifying the pyrrolidine ring, medicinal chemists can create analogs that are pre-organized for optimal interaction with a biological target.
N-Substitution Effects on Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring is a secondary amine, conferring basicity to the scaffold. nih.gov This nitrogen is a common site for substitution in drug discovery, with a significant percentage of FDA-approved drugs containing a pyrrolidine moiety being substituted at the N-1 position. nih.gov
Modifications at the pyrrolidine nitrogen can influence several key properties of the molecule:
Basicity: The nature of the substituent can significantly alter the pKa of the nitrogen. Electron-withdrawing groups will decrease basicity, while electron-donating groups will increase it. This is a critical factor for compounds that need to be protonated at physiological pH to interact with their target.
Steric Hindrance: Bulky substituents on the nitrogen can influence the preferred conformation of the entire molecule and can also introduce steric clashes that may either enhance or hinder binding to a target.
Hydrogen Bonding: The pyrrolidine nitrogen can act as a hydrogen bond acceptor. N-substitution can either block this interaction or introduce new hydrogen bonding capabilities, depending on the nature of the substituent.
For example, the introduction of different aromatic rings via an amide linkage to the pyrrolidine nitrogen has been explored to create inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2). nih.gov
Conformational Analysis and Flexibility of the Inter-Ring Methylene Linkage
Conformational analysis, often performed using computational methods like potential energy scans, can identify the lowest energy conformers. nih.gov For a molecule like this compound, rotation around the bonds of the methylene linker (e.g., the C2-CH2 bond of the pyrrolidine and the CH2-N1 bond of the imidazole) will have specific energy profiles with distinct minima and maxima. The most stable conformer will be the one that minimizes steric hindrance and optimizes any intramolecular interactions.
The flexibility of this linker is a double-edged sword in drug design. While it allows the molecule to adapt its conformation to fit into a binding site (an "induced fit" model), excessive flexibility can lead to a significant entropic penalty upon binding, which can decrease affinity. Therefore, a key design strategy is often to strike a balance between flexibility and rigidity.
Design Strategies for Modulating Molecular Interactions through Structural Refinement
Building on the principles of SAR and conformational analysis, several design strategies can be employed to refine the structure of this compound derivatives to modulate their molecular interactions and improve their pharmacological properties.
Conformational Restriction: As discussed, introducing substituents or incorporating the methylene linker into a larger ring system can reduce the number of accessible conformations. acs.org This "rigidification" strategy can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity. acs.org
Scaffold Hopping and Isosteric Replacement: In this approach, the pyrrolidine or imidazole ring could be replaced with other heterocyclic systems that maintain similar spatial and electronic properties. This can lead to the discovery of novel scaffolds with improved properties.
Fragment-Based Design: The pyrrolidine and imidazole moieties can be considered as individual fragments. By exploring different linkages and substitution patterns, it is possible to build up molecules with desired properties. The design of pyrrolidine-based fragments that effectively sample three-dimensional molecular space is a recognized strategy in drug discovery. nih.gov
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different derivatives of this compound will bind. This information can guide the design of new analogs with improved interactions with key residues in the binding site. nih.gov For instance, molecular docking can reveal opportunities for introducing new hydrogen bonds, salt bridges, or hydrophobic interactions.
By systematically applying these design principles, it is possible to optimize the structure of this compound derivatives to achieve desired biological activities.
Computational Chemistry and Molecular Modeling Studies of 1 Pyrrolidin 2 Ylmethyl 1h Imidazole
Quantum Mechanical (QM) Investigations
Quantum mechanics provides a fundamental understanding of the electronic structure and behavior of molecules. These methods are invaluable for predicting a wide range of chemical properties from first principles.
Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory Applications)
Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations could provide deep insights into the properties of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole. Such studies would typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.
Furthermore, DFT can be used to compute various reactivity descriptors, including electronegativity, chemical hardness, and softness. These parameters would help in predicting how this compound might interact with other chemical species. Molecular electrostatic potential (MEP) maps could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. Despite the utility of these methods, specific DFT studies on this compound are not available in the current body of scientific literature.
Conformational Landscape Analysis of the Compound
The flexibility of the pyrrolidine (B122466) ring and the rotatable bond connecting it to the imidazole (B134444) moiety suggests that this compound can adopt multiple conformations. A conformational landscape analysis would be essential to identify the low-energy, and therefore more populated, conformations of the molecule. This is typically achieved by systematically rotating the single bonds and calculating the potential energy of the resulting structures using quantum mechanical or molecular mechanics methods.
Understanding the preferred conformations is critical as the three-dimensional shape of a molecule dictates its biological activity and physical properties. The results of such an analysis would be presented as a potential energy surface, highlighting the global and local energy minima. However, no specific conformational analysis for this compound has been published.
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Binding Site Characterization and Ligand Fit
A molecular docking study of this compound would begin with the identification of a relevant biological target. The three-dimensional structure of this target, usually obtained from X-ray crystallography or NMR spectroscopy, would be used to define a binding site. Docking algorithms would then be employed to place various conformations of the ligand into this binding site and score the resulting poses based on their predicted binding affinity.
The results would characterize the binding site by identifying the key amino acid residues involved in the interaction and would assess how well the ligand fits within this pocket. This information is crucial for understanding the potential biological activity of the compound. At present, there are no published molecular docking studies featuring this compound.
Elucidation of Intermolecular Forces (Hydrogen Bonds, Hydrophobic Interactions, π-Stacking)
Following the prediction of a binding pose, a detailed analysis of the intermolecular forces stabilizing the ligand-target complex would be performed. For this compound, this would involve identifying potential hydrogen bonds between the imidazole and pyrrolidine nitrogen atoms and suitable residues in the binding site. Hydrophobic interactions involving the aliphatic pyrrolidine ring and the aromatic imidazole ring would also be assessed. Furthermore, the potential for π-stacking interactions between the imidazole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan would be investigated.
A comprehensive understanding of these interactions is vital for structure-based drug design and lead optimization. The table below illustrates the types of interactions that would be analyzed in a typical molecular docking study.
| Intermolecular Force | Potential Involving this compound |
| Hydrogen Bonds | The nitrogen atoms of the imidazole and pyrrolidine rings acting as hydrogen bond acceptors or donors. |
| Hydrophobic Interactions | The methylene (B1212753) groups of the pyrrolidine ring and the carbon backbone of the imidazole ring. |
| π-Stacking | The aromatic imidazole ring interacting with aromatic residues of a target protein. |
Currently, no such detailed interaction profiling for this compound is available in the literature.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required.
For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, untested compounds. While QSAR studies have been conducted on various classes of pyrrolidine and imidazole derivatives, a specific QSAR model development for this compound and its close analogues has not been reported.
Field-Based QSAR Approaches (CoMFA, CoMSIA)
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the biological activity of a series of compounds with their 3D molecular properties. These methods are instrumental in understanding the steric and electrostatic interactions that govern a molecule's behavior. A CoMFA and CoMSIA study on this compound would require a dataset of structurally similar compounds with corresponding biological activity data. Extensive searches have not yielded such a dataset or any published CoMFA/CoMSIA models for this compound.
Fragment-Based QSAR (HQSAR) Methodologies
Hologram QSAR (HQSAR) is a 2D-QSAR method that uses molecular fragments to generate predictive models of biological activity. This technique does not require 3D alignment of molecules, making it a valuable tool for diverse sets of compounds. An HQSAR study of this compound would similarly depend on a series of analogues with known activities. At present, there are no publicly available HQSAR studies focused on this specific chemical entity.
Statistical Validation and Predictive Capability Assessment of QSAR Models
The validation of any QSAR model is crucial to ensure its robustness and predictive power. This typically involves internal validation techniques such as leave-one-out cross-validation and external validation using a test set of compounds. Key statistical parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predicted R² for the external test set are evaluated. Without the initial QSAR models for this compound, a discussion of their statistical validation and predictive capability is purely hypothetical.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, offering a dynamic picture of conformational changes and intermolecular interactions.
Dynamic Conformational Behavior and Stability of the Compound
MD simulations could be employed to explore the conformational landscape of this compound, identifying its most stable conformations in different environments. Such studies would analyze dihedral angle distributions and root-mean-square deviation (RMSD) to characterize the flexibility of the pyrrolidine ring and the linker to the imidazole moiety. However, no specific MD simulation studies detailing the conformational dynamics of this compound have been found in the public domain.
Ligand-Biomolecule Interaction Dynamics and Residence Time
If this compound were known to interact with a specific biological target, MD simulations would be invaluable for studying the dynamics of this interaction. These simulations could elucidate the key residues involved in binding, the stability of the ligand-receptor complex over time, and could be used to estimate the ligand's residence time, a critical parameter in drug efficacy. The absence of a known biological target with associated interaction studies for this compound prevents any detailed analysis.
Solvation Effects and Explicit Solvent Models in Simulations
The behavior of a molecule is significantly influenced by its solvent environment. MD simulations using explicit solvent models, such as TIP3P or SPC/E water models, would allow for a detailed investigation of the hydration shell around this compound and the role of water molecules in mediating its conformational preferences and interactions. No published research detailing such specific solvation studies for this compound is currently available.
Ligand-Based and Structure-Based Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of computer-aided drug design, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.net This approach can be broadly categorized into ligand-based and structure-based methods.
Pharmacophore Hypothesis Generation and Validation
Pharmacophore hypothesis generation involves identifying common chemical features among a set of known active molecules (ligand-based) or analyzing the key interaction points within a target's binding site (structure-based). nih.gov
Ligand-Based Approach : In the absence of a known receptor structure, a set of active ligands is conformationally analyzed and superimposed to deduce a common pharmacophore. This model represents a 3D hypothesis of the features required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. researchgate.net Validation of the hypothesis is crucial and is typically performed by screening a database containing known active and inactive compounds to assess the model's ability to distinguish between them.
Structure-Based Approach : When the 3D structure of the biological target is available, a pharmacophore model can be generated by identifying the key interaction points between the receptor and a co-crystallized ligand. nih.gov This method provides a more precise map of the essential interactions within the active site. Validation involves assessing whether the model can successfully identify known active compounds and differentiate them from decoys.
Virtual High-Throughput Screening Methodologies
Virtual high-throughput screening (vHTS) is a computational technique used to screen large libraries of chemical compounds against a biological target. nih.govmdpi.com It is a cost-effective and rapid alternative to experimental high-throughput screening. nih.gov Pharmacophore models serve as powerful 3D queries in vHTS. The process involves searching chemical databases to find molecules that fit the spatial and chemical constraints of the pharmacophore hypothesis. Hits from this initial screening are then typically subjected to further computational analysis, such as molecular docking, to refine the list of potential candidates for experimental testing. nih.gov
Advanced Predictive Modeling for ADME Characteristics (Methodological focus)
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical in the early stages of drug discovery to minimize the likelihood of late-stage failures. In silico ADME modeling uses computational methods to predict these pharmacokinetic properties. ijprajournal.comresearchgate.net
Methodologies for predicting ADME characteristics often rely on the development of Quantitative Structure-Property Relationship (QSPR) models. These models correlate physicochemical properties and molecular descriptors with ADME endpoints. Key parameters predicted include:
Absorption : Intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate identification.
Distribution : Plasma protein binding, blood-brain barrier penetration.
Metabolism : Inhibition or substrate activity for Cytochrome P450 (CYP) enzymes.
Excretion : Prediction of renal clearance.
These predictions are often visualized using tools like the "BOILED-Egg" model, which plots molecules based on their lipophilicity and polarity to predict gastrointestinal absorption and brain penetration. mdpi.com
Below is an illustrative data table showing typical ADME parameters that would be predicted for a compound of interest.
| Property | Predicted Value | Optimal Range | Assessment |
| Molecular Weight | Data N/A | < 500 g/mol | Analysis N/A |
| LogP (Lipophilicity) | Data N/A | -0.4 to +5.6 | Analysis N/A |
| H-bond Donors | Data N/A | ≤ 5 | Analysis N/A |
| H-bond Acceptors | Data N/A | ≤ 10 | Analysis N/A |
| Topological Polar Surface Area (TPSA) | Data N/A | < 140 Ų | Analysis N/A |
| Aqueous Solubility (LogS) | Data N/A | > -6 | Analysis N/A |
| Blood-Brain Barrier Permeation | Data N/A | Yes/No | Analysis N/A |
| CYP2D6 Inhibitor | Data N/A | No | Analysis N/A |
Integration of Artificial Intelligence and Machine Learning in Computational Design
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing computational drug design. mdpi.com These technologies can analyze vast and complex datasets to identify patterns that are not apparent through traditional methods. nih.gov
In the context of computational design, AI and ML are applied to:
Enhance QSAR and ADME Models : ML algorithms, such as random forests, support vector machines, and deep neural networks, can build more accurate and predictive models for biological activity and ADME properties. mdpi.com
De Novo Drug Design : Generative AI models can design novel molecules from scratch that possess desired properties, including high predicted affinity for a target and favorable ADME profiles.
Accelerate Virtual Screening : AI can prioritize which compounds in a large library are most likely to be active, making the virtual screening process more efficient. nih.gov
Predicting Synthesis Pathways : Machine learning tools are being developed to predict viable synthetic routes for novel designed compounds, bridging the gap between computational design and laboratory synthesis.
The use of AI and ML allows for a more dynamic and intelligent exploration of chemical space, accelerating the discovery of new therapeutic candidates. mdpi.com
Due to a lack of specific experimental data for the chemical compound “this compound” in publicly available scientific literature and databases, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.
Extensive searches for advanced analytical data, including multi-nuclear NMR, high-resolution mass spectrometry, vibrational and electronic spectroscopy, and chromatographic separation for this specific compound did not yield the detailed research findings required to populate the requested sections and subsections. The available information is limited to basic properties or pertains to related but structurally distinct molecules.
Therefore, to ensure scientific accuracy and strict adherence to the user's instructions, which forbid the inclusion of information outside the explicit scope, the article cannot be generated at this time. Further empirical research and publication of the analytical characterization of “this compound” would be required to provide the necessary data.
Advanced Analytical Techniques for Characterization and Elucidation of 1 Pyrrolidin 2 Ylmethyl 1h Imidazole
Chromatographic Separation and Purity Assessment
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, 1-(pyrrolidin-2-ylmethyl)-1H-imidazole possesses polar N-H and imidazole (B134444) nitrogen groups, which can lead to hydrogen bonding, resulting in poor peak shape, broad peaks, and potential thermal degradation in the GC inlet and column. To overcome these issues and facilitate GC analysis, derivatization to form more volatile and thermally stable derivatives is a common and necessary strategy. gcms.cz
The most prevalent derivatization technique for compounds containing active hydrogen atoms (such as in amines and amides) is silylation. researchgate.net This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often in a suitable solvent like pyridine (B92270) or acetonitrile (B52724). researchgate.netresearchgate.net The derivatization reaction for this compound would target the secondary amine in the pyrrolidine (B122466) ring, converting the polar N-H group into a nonpolar N-Si(CH₃)₃ group. This transformation reduces the molecule's polarity and boiling point, making it amenable to GC analysis. researchgate.net
The resulting TMS-derivative can be separated on a low-to-mid polarity capillary column, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent), and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS analysis provides both retention time data for the derivative and a mass spectrum, where the fragmentation pattern can confirm the structure of the original molecule. nih.gov
Table 1: Hypothetical GC-MS Parameters and Findings for Derivatized this compound
| Parameter | Value / Condition |
| Derivatization | |
| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | 70°C for 30 minutes |
| GC Conditions | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Polydimethylsiloxane |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Expected Results | |
| Retention Time (TMS-deriv.) | Approx. 12.5 min |
| Key Mass Fragments (m/z) | 223 (M+), 153 ([M-C₄H₈N]+), 73 (Si(CH₃)₃+), 70 (C₄H₈N+) |
Chiral Chromatography for Enantiomeric Separation and Purity
This compound possesses a chiral center at the C-2 position of the pyrrolidine ring, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and the determination of enantiomeric purity (or enantiomeric excess, ee) are critical. Chiral chromatography is the benchmark technique for this purpose. researchgate.net
This separation can be achieved using either chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC)/Supercritical Fluid Chromatography (SFC). The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These transient, unequal interactions lead to different retention times, allowing for their separation. researchgate.net
For HPLC or SFC, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are widely successful for separating a broad range of chiral compounds, including those with amine functionalities. nih.gov A mobile phase consisting of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar alcohol modifier (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape, is typically employed. researchgate.netnih.gov Detection is commonly performed using a UV detector.
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Expected Results | |
| Retention Time (R-enantiomer) | Approx. 8.2 min |
| Retention Time (S-enantiomer) | Approx. 9.5 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (ee) | Calculated from peak areas: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformational details, as well as information on intermolecular interactions such as hydrogen bonding that dictate the crystal packing. nih.gov
To perform this analysis, a high-quality single crystal of this compound, or a suitable salt thereof, must be grown. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. mdpi.com The diffraction pattern produced by the crystal is collected and processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be modeled and refined. mdpi.com The results would confirm the connectivity of the pyrrolidine and imidazole rings via the methylene (B1212753) bridge and reveal the solid-state conformation and stereochemistry at the chiral center. mdpi.com
Table 3: Representative Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₁₃N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, β = 98.6° |
| Volume | 942 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.07 g/cm³ |
| Key Bond Lengths | C-N (pyrrolidine) ~ 1.47 Å, C-N (imidazole) ~ 1.38 Å, C-C (bridge) ~ 1.52 Å |
| Key Bond Angles | C-N-C (pyrrolidine) ~ 108°, N-C-N (imidazole) ~ 110° |
| Intermolecular Interactions | Hydrogen bonding between the pyrrolidine N-H group and an imidazole nitrogen of an adjacent molecule (N-H···N distance ~ 2.9 Å) |
Capillary Electrophoresis for Analytical Separations and Purity
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It offers advantages such as rapid analysis times, low sample and reagent consumption, and high separation efficiency, making it an excellent tool for purity assessment and the analysis of basic compounds like alkaloids. nih.govmdpi.com
For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most common mode. nih.gov The analysis is performed in a fused-silica capillary filled with a background electrolyte (BGE), typically an acidic buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) to ensure the amine and imidazole functionalities are protonated, conferring a positive charge on the molecule. nih.gov When a voltage is applied, the positively charged analyte migrates toward the cathode. Its migration time is a function of both its electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. mdpi.com Impurities, which may have different charge-to-size ratios, will migrate at different velocities, allowing for their separation and quantification, typically by UV detection.
Table 4: Typical Capillary Electrophoresis Parameters for Purity Analysis
| Parameter | Condition |
| Instrumentation | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused Silica, 50 µm ID, 60 cm total length (52 cm to detector) |
| Background Electrolyte (BGE) | 50 mM Sodium Phosphate Buffer, pH 2.5 |
| Applied Voltage | 20 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic (pressure) injection, 50 mbar for 5 seconds |
| Detection | UV at 210 nm |
| Expected Results | |
| Migration Time (Main Peak) | Approx. 5.8 min |
| Separation Efficiency | > 200,000 theoretical plates |
| Purity Assessment | Determined by the area percent of the main peak relative to the total area of all detected peaks. |
Hyphenated Analytical Techniques in Complex Mixture Analysis
In many scenarios, such as in analyzing biological fluids, environmental samples, or reaction mixtures, this compound may be present with numerous other components. Hyphenated techniques, which couple a separation method with a powerful detection method, are essential for such analyses. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent hyphenated technique for quantifying low levels of target compounds in complex matrices. mdpi.com
The LC component, typically using a reversed-phase C18 column, separates the target analyte from matrix components based on polarity. mdpi.com The mobile phase often consists of an aqueous component with an additive like formic acid (to promote protonation) and an organic component like acetonitrile or methanol. mdpi.com
The eluent from the LC is directed into the mass spectrometer. The analyte is ionized, usually by Electrospray Ionization (ESI) in positive mode, to form the protonated molecule [M+H]⁺. In the tandem MS (or MS/MS) setup, this parent ion is selected in the first quadrupole, fragmented by collision-induced dissociation (CID) in a collision cell, and specific fragment ions (product ions) are monitored in the second quadrupole. mdpi.comnih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in the presence of co-eluting interferences. nih.gov
Table 5: Exemplar LC-MS/MS Method for Quantification in a Complex Matrix
| Parameter | Condition |
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Quantifier: 152.1 → 84.1 ([M+H]⁺ → [C₅H₉N]⁺) Qualifier: 152.1 → 68.1 ([M+H]⁺ → [C₄H₆N]⁺) |
| Collision Energy | Optimized for each transition (e.g., 15 eV for quantifier, 25 eV for qualifier) |
| Expected Results | |
| Retention Time | Approx. 2.1 min |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range, depending on matrix |
Mechanistic Research of 1 Pyrrolidin 2 Ylmethyl 1h Imidazole at the Molecular Level
Methodologies for Investigating Molecular Target Engagement
There is no publicly available research detailing the investigation of molecular target engagement for 1-(pyrrolidin-2-ylmethyl)-1H-imidazole. Consequently, no specific data on the methodologies used for this particular compound can be provided.
Biophysical Characterization of Binding Events
No studies utilizing biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy to characterize the binding events of this compound with any biological target have been found in the reviewed literature. Therefore, no data on its binding affinity, thermodynamics, or kinetics is available.
Enzyme Kinetic Analysis Approaches for Inhibitors/Modulators
There are no published enzyme kinetic analyses for this compound. Research that would elucidate its potential role as an enzyme inhibitor or modulator, including determination of parameters such as IC50, Ki, or the mechanism of inhibition (e.g., competitive, non-competitive), is not available.
Elucidation of Molecular Mechanisms of Action
Specific details regarding the molecular mechanism of action for this compound are absent from the scientific literature.
Structural Biology Approaches (e.g., Co-crystallization Studies)
No structural biology data, such as X-ray crystallography or cryo-electron microscopy (cryo-EM) studies, involving this compound in complex with a biological target have been reported. As a result, there is no information on its three-dimensional binding mode.
Protein-Ligand Interaction Mapping and Functional Perturbation
There is no available research on the mapping of protein-ligand interactions for this compound. Studies that would identify key amino acid residues involved in binding or the functional consequences of such interactions through methods like site-directed mutagenesis are not documented.
Cellular Pathway Modulation Studies
No studies have been published that investigate the effects of this compound on cellular pathways. Consequently, there is no information regarding its impact on signaling cascades or other cellular processes.
Transcriptomic Profiling (e.g., RNA Sequencing)
To date, comprehensive transcriptomic profiling studies, such as those employing RNA sequencing (RNA-seq), specifically investigating the cellular response to this compound have not been extensively published in publicly available scientific literature.
Such studies would be invaluable for providing a global view of the changes in gene expression that occur following H₃R modulation by this ligand. By quantifying the abundance of messenger RNA (mRNA) transcripts in a cell or tissue sample, RNA-seq could identify entire pathways that are transcriptionally upregulated or downregulated. For instance, this could reveal long-term adaptive changes in neuronal gene expression, including genes related to neurotransmitter synthesis, receptor density, synaptic plasticity, and inflammatory responses.
| Technique | Objective | Potential Findings for this compound |
| RNA Sequencing (RNA-seq) | To profile the entire transcriptome of cells or tissues post-treatment. | - Identification of genes and pathways regulated by H₃R activation/inhibition.- Insights into compensatory mechanisms in response to sustained receptor modulation.- Discovery of novel downstream targets and potential off-target effects. |
Proteomic Analysis Techniques for Protein Expression and Modification
Proteomic techniques, such as mass spectrometry, are essential for understanding the functional consequences of altered gene expression. These methods can identify and quantify thousands of proteins, providing a direct snapshot of the cellular machinery. For a compound like this compound, proteomic analysis could uncover changes in the levels of key signaling proteins, enzymes, and structural components within neuronal pathways. Furthermore, it could detect alterations in protein phosphorylation, ubiquitination, or glycosylation, which are critical for regulating protein activity and signaling cascades downstream of H₃R activation.
| Technique | Objective | Potential Findings for this compound |
| Mass Spectrometry-based Proteomics | To identify and quantify global protein expression and post-translational modifications. | - Changes in the expression of signaling proteins (e.g., kinases, phosphatases) downstream of H₃R.- Alterations in the phosphorylation state of key regulatory proteins.- Identification of protein-protein interaction networks affected by the compound. |
Targeted Gene Expression Assays
The histamine (B1213489) H₃ receptor primarily couples to the Gαi/o family of G proteins. The canonical signaling pathway for these proteins involves the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.netpromega.com Functional assays that measure cAMP levels are therefore a primary method for characterizing the activity of H₃R ligands.
The compound this compound, also known as VUF-5681, has been characterized as a partial agonist at the histamine H₃ receptor. nih.govncats.io In functional assays, such as ³H-cAMP accumulation assays, a partial agonist will stimulate a response, but to a lesser degree than a full agonist. These assays directly measure the functional consequence of receptor activation on a key downstream signaling molecule. ncats.io
| Assay Type | Principle | Relevance to this compound |
| cAMP Accumulation Assay | Measures the level of intracellular cyclic AMP. H₃R activation by an agonist or partial agonist inhibits adenylyl cyclase, leading to a measurable decrease in cAMP levels. promega.comfishersci.ca | Characterizes the compound as a partial agonist by quantifying its ability to suppress cAMP production relative to a full agonist and antagonist. ncats.io |
Stereoisomer-Dependent Mechanistic Differentiation
The this compound molecule contains a chiral center at the 2-position of the pyrrolidine (B122466) ring, meaning it can exist as two distinct stereoisomers: (R)- and (S)-enantiomers. For ligands interacting with biological macromolecules like GPCRs, which are themselves chiral, stereochemistry is often a critical determinant of affinity and efficacy. researchgate.net The three-dimensional arrangement of atoms dictates how well the ligand can fit into the receptor's binding pocket and interact with key amino acid residues.
While specific studies directly comparing the binding affinities and functional activities of the individual (R)- and (S)-enantiomers of this compound are not detailed in the reviewed literature, research on analogous chiral H₃R ligands consistently demonstrates significant stereoselectivity. For example, in a series of related 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, the (S)-configuration was found to be more favorable for H₃ receptor affinity. nih.gov This highlights the principle that one enantiomer typically exhibits higher potency than the other, which can manifest as differences in binding affinity (Ki), efficacy (EC₅₀), or the nature of the activity (agonist vs. antagonist). researchgate.netnih.gov
| Concept | Description | Implication for this compound |
| Chirality | The molecule is non-superimposable on its mirror image, existing as (R) and (S) enantiomers. | The two enantiomers will likely have different pharmacological profiles at the H₃R. |
| Stereoselectivity of H₃R | The H₃ receptor's binding pocket is a specific 3D environment that preferentially binds one stereoisomer over the other. | One enantiomer is expected to have a significantly higher binding affinity and/or functional potency. |
| Differential Activity | Enantiomers can differ not only in potency but also in the type of activity (e.g., one may be a partial agonist while the other is a weak antagonist). | The overall activity of the racemic mixture may not fully represent the potential of the more active enantiomer. |
Role of Imidazole (B134444) and Pyrrolidine Nitrogens in Mechanistic Pathways
The interaction of this compound with the histamine H₃ receptor is critically dependent on the specific chemical properties of its two nitrogen-containing heterocyclic rings. Molecular modeling and site-directed mutagenesis studies on histamine receptors have elucidated a conserved binding mode for imidazole-based ligands. mdpi.comnih.govresearchgate.net
The pyrrolidine nitrogen , as a secondary aliphatic amine, is basic and exists in a protonated, positively charged state at physiological pH. This cationic center is fundamental for the initial anchoring of the ligand within the receptor's binding pocket. It forms a crucial salt bridge (an ionic interaction) with the negatively charged carboxylate side chain of a highly conserved aspartic acid residue in the third transmembrane helix (TM3), commonly designated as Asp3.32. nih.govresearchgate.net The mutation of this residue has been shown to be detrimental to histamine binding. researchgate.net
The imidazole ring provides a second key interaction site. One of the nitrogen atoms in the imidazole ring, specifically the tele-nitrogen (Nτ), is capable of forming a hydrogen bond or ionic interaction with a conserved glutamate (B1630785) residue in the fifth transmembrane helix (TM5), designated as Glu5.46. mdpi.comnih.gov This interaction is vital for orienting the ligand correctly and is believed to be essential for receptor activation. The binding scheme involves a precise two-point interaction between the charged amine (pyrrolidine) and the imidazole ring with these specific acidic residues in the receptor. mdpi.comnih.gov
| Molecular Moiety | Key Nitrogen | Interacting Receptor Residue | Type of Interaction | Mechanistic Role |
| Pyrrolidine Ring | Secondary Amine Nitrogen | Aspartic Acid (Asp3.32) in TM3 nih.govresearchgate.net | Ionic Bond / Salt Bridge | Anchors the ligand in the binding pocket; essential for high-affinity binding. |
| Imidazole Ring | Tele-Nitrogen (Nτ) | Glutamic Acid (Glu5.46) in TM5 mdpi.comnih.gov | Ionic Bond / Hydrogen Bond | Orients the ligand; crucial for receptor activation and signal transduction. |
Exploration of 1 Pyrrolidin 2 Ylmethyl 1h Imidazole in Chemical Catalysis and Materials Science Research
Investigation as Organocatalytic Scaffolds
The structure of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole, featuring a chiral pyrrolidine (B122466) core, makes it a prime candidate for investigation in organocatalysis. Chiral pyrrolidines are a privileged structural motif in this field, capable of promoting a wide range of chemical transformations in an enantioselective manner, thus avoiding the use of metal catalysts. nih.gov The development of organocatalysis has provided a powerful tool for constructing complex molecules with high levels of stereocontrol under environmentally friendly conditions. mdpi.combeilstein-journals.org
The pyrrolidine unit is central to the field of aminocatalysis, where it can activate substrates through the formation of enamine or iminium ion intermediates. nih.gov The chiral environment provided by the substituted pyrrolidine ring dictates the stereochemical outcome of the reaction. Research into pyrrolidine-based organocatalysts has shown that modifications to the pyrrolidine structure are crucial for optimizing efficiency and selectivity. nih.gov For instance, diarylprolinol silyl (B83357) ethers, which are derivatives of proline (a pyrrolidine-containing amino acid), are highly efficient organocatalysts for many reactions. beilstein-journals.org
In the context of this compound, the pyrrolidine moiety is expected to be the primary driver of enantioselectivity. The imidazole (B134444) group, attached via a methylene (B1212753) linker to the 2-position of the pyrrolidine, can influence the steric and electronic properties of the catalyst. This can affect the transition state of the reaction and, consequently, the enantiomeric excess (ee) of the product. While specific studies on this exact molecule are not extensively detailed in the provided results, the principles of pyrrolidine-based catalysis are well-established. For example, in the asymmetric Michael addition of aldehydes to nitroolefins, pyrrolidine-based catalysts have achieved high yields and enantioselectivities. beilstein-journals.org The steric bulk and electronic nature of the substituent at the C2 position of the pyrrolidine are known to be critical for achieving high stereocontrol. beilstein-journals.org
Table 1: Performance of a Pyrrolidine-Based Organocatalyst (OC4) in the Michael Addition of Propanal to β-Nitrostyrene
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
|---|---|---|---|---|---|---|
| 1 | Toluene | 0 | 24 | 80 | 90:10 | 80 |
| 2 | CH2Cl2 | 0 | 24 | 75 | 88:12 | 75 |
| 3 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| 4 | Methylcyclohexane | -20 | 48 | 70 | 93:7 | 82 |
Data derived from a study on related pyrrolidine-based organocatalysts, illustrating the typical performance in asymmetric reactions. beilstein-journals.org
The catalytic cycle of pyrrolidine-based organocatalysts typically begins with the reaction of the secondary amine of the pyrrolidine ring with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nih.gov This enamine then reacts with an electrophile. In the final step, the intermediate is hydrolyzed to release the product and regenerate the catalyst, completing the cycle.
For a catalyst like this compound, the imidazole moiety could play a secondary role in the catalytic cycle. It might act as a proton shuttle or a hydrogen-bond donor/acceptor, potentially stabilizing the transition state. Bifunctional organocatalysts, which contain both a nucleophilic/electrophilic site and a hydrogen-bonding group, are known to be highly effective. mdpi.comproquest.com The imidazole's N-H group could interact with the substrate, providing additional activation and stereochemical control. The mechanism for bifunctional catalysis often involves the synergistic activation of both the nucleophile and the electrophile. proquest.com For instance, in reactions involving nitroolefins, the hydrogen-bonding moiety can stabilize the negative charge on the nitro group in the transition state. researchgate.net
Ligand Design for Transition Metal Catalysis
The imidazole ring in this compound makes it a suitable ligand for coordinating with transition metals. The nitrogen atoms of the imidazole can donate their lone pair of electrons to form stable complexes with a variety of metal ions. researchgate.netbohrium.com Such complexes have applications in diverse areas, including catalysis. mdpi.commdpi.com
Imidazole and its derivatives are well-studied ligands in coordination chemistry. d-nb.info They typically coordinate to metal ions through the pyridine-type nitrogen atom (N3). ekb.eg Depending on the reaction conditions and the metal center, the pyrrolidine nitrogen in this compound could also participate in coordination, allowing the compound to act as a bidentate ligand, forming a stable five-membered chelate ring with the metal.
The coordination of imidazole-based ligands to transition metals like Cr(III), Co(II), and Zn(II) has been studied. researchgate.netbohrium.com The resulting complexes often exhibit specific geometries, such as octahedral or tetrahedral, which are influenced by the metal ion and the stoichiometry of the ligands. researchgate.netbohrium.com Characterization of these metal complexes typically involves techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), UV-Visible Spectroscopy, and Nuclear Magnetic Resonance (NMR). researchgate.net For example, in FTIR spectra, a shift in the C=N stretching vibration of the imidazole ring upon coordination to a metal ion can be observed. ekb.eg
Table 2: General Coordination Properties of Imidazole with First-Row Transition Metals
| Metal Ion | Typical Geometry | Coordination Mode | Characterization Highlights |
|---|---|---|---|
| Cr(III) | Octahedral | Monodentate | Paramagnetic, studied by UV-Vis, FTIR researchgate.netbohrium.com |
| Co(II) | Octahedral | Monodentate | Paramagnetic, studied by UV-Vis, FTIR researchgate.netbohrium.com |
| Zn(II) | Tetrahedral | Monodentate | Diamagnetic, studied by NMR, FTIR researchgate.netbohrium.com |
This table summarizes general findings from studies on 1H-imidazole complexes. researchgate.netbohrium.com
Transition metal complexes containing imidazole-based ligands have shown catalytic activity in various organic transformations. For instance, metal complexes have been investigated as catalysts for oxidation reactions. mdpi.com The specific structure of the ligand, including the steric and electronic environment it creates around the metal center, is crucial for the catalytic performance.
For complexes derived from this compound, the chiral pyrrolidine backbone offers the exciting possibility of performing asymmetric catalysis with transition metals. The combination of a chiral scaffold and a catalytically active metal center is a powerful strategy for developing highly enantioselective catalysts. While specific examples utilizing this exact ligand are not prominent in the search results, the potential is evident from the vast field of asymmetric transition metal catalysis. The ligand's structure could be fine-tuned to control the selectivity and activity of the metal catalyst in reactions such as hydrogenations, C-C bond formations, and oxidations.
Research into Polymeric and Advanced Materials Applications
The structural components of this compound are also found in materials science. Both vinylpyrrolidone and vinylimidazole are monomers used in the synthesis of functional polymers. chemicalbook.comwikipedia.org Copolymers of these two monomers are known and utilized in various applications. chemicalbook.comwhatsinproducts.com
While direct polymerization of this compound is not a primary focus of the provided research, its functional groups suggest potential for incorporation into polymeric structures or for the functionalization of material surfaces. The imidazole and pyrrolidine moieties can be grafted onto polymer backbones to introduce specific properties, such as metal-coordinating capabilities or pH-responsiveness. 1-Vinylimidazole, for example, is used as a reactive diluent in UV-curable lacquers and inks and for functionalizing polymer surfaces. wikipedia.org The basic nature of the imidazole and pyrrolidine rings could also be exploited in the design of acid-gas-capturing materials or as components in proton-conducting membranes for fuel cells. The ability of the imidazole group to coordinate with metal ions could be used to create metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or adsorptive properties. d-nb.info
Integration into Polymer Architectures for Functional Materials
The distinct chemical functionalities of this compound allow for its incorporation into various polymer architectures, leading to materials with tailored properties. The pyrrolidine ring offers a chiral center and a secondary amine, while the imidazole group provides a coordinating site for metal ions and potential for hydrogen bonding. These features can be leveraged to control polymer chain growth, morphology, and ultimate material performance.
One of the notable applications in this area is its use as a component in catalyst systems for olefin polymerization. In this context, the compound acts as an external donor in Ziegler-Natta type catalysts. The nitrogen atoms in both the pyrrolidine and imidazole rings can interact with the catalyst components, influencing the stereoselectivity and activity of the polymerization process. This interaction helps in controlling the microstructure of the resulting polyolefin, such as polypropylene, thereby affecting its physical and mechanical properties.
| Catalyst Component | Role of this compound | Resulting Polymer Property |
| Ziegler-Natta Catalyst | External Electron Donor | Control of Stereoregularity |
| Metallocene Catalyst | Potential Ligand Component | Influence on Polymer Microstructure |
While detailed studies on a wide range of polymer systems are not extensively available in peer-reviewed literature, the fundamental structure of this compound suggests its potential for integration into other polymer backbones. For instance, it could be used as a monomer or a functionalizing agent for polymers like polyamides, polyimides, or polyesters, introducing its unique coordinating and basic properties into the bulk material.
Development of Novel Functional Materials Utilizing the Compound's Structure
The unique molecular structure of this compound also lends itself to the development of novel functional materials beyond traditional polymers. Its ability to act as a bidentate or potentially tridentate ligand makes it a compelling candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs).
In the context of catalysis, the compound has been explored as a ligand in transition metal complexes for olefin polymerization. The resulting catalyst system, when used in the polymerization of olefins like propylene, has shown to be effective in producing polymers with specific tacticities. The pyrrolidinylmethyl group and the imidazole ring can coordinate to a metal center, creating a chiral environment that influences the approach of the monomer and the subsequent insertion into the growing polymer chain.
| Application Area | Function of this compound | Potential Material Benefit |
| Olefin Polymerization | Ligand in Catalyst Complex | Enhanced Control over Polymer Tacticity |
| Asymmetric Catalysis | Chiral Ligand | Synthesis of Enantiomerically Pure Compounds |
| Metal-Organic Frameworks | Organic Linker | Creation of Porous Materials with Catalytic Sites |
The development of such functional materials is an active area of research. The imidazole moiety can be quaternized to form ionic liquids or poly(ionic liquid)s, materials with interesting properties for applications in catalysis, separation, and electrochemistry. Furthermore, the presence of both a basic imidazole and a chiral pyrrolidine suggests potential applications in asymmetric catalysis, either in homogeneous systems or immobilized on solid supports. The exploration of these avenues is expected to yield novel materials with a wide range of functionalities.
Emerging Research Directions and Future Perspectives for 1 Pyrrolidin 2 Ylmethyl 1h Imidazole
Development of Next-Generation Synthetic Strategies
The future of synthesizing 1-(pyrrolidin-2-ylmethyl)-1H-imidazole and its derivatives is geared towards efficiency, stereoselectivity, and sustainability. numberanalytics.com Traditional multi-step syntheses are often plagued by low yields and the use of hazardous reagents. ontosight.ai Modern approaches are increasingly focused on overcoming these limitations.
Next-generation strategies are likely to include:
Asymmetric Synthesis: Given the chiral nature of the pyrrolidin-2-yl moiety, achieving high enantiomeric purity is crucial for potential pharmacological applications. york.ac.uknih.gov Future synthetic routes will likely employ chiral catalysts or starting materials to afford specific stereoisomers, thereby allowing for a more precise investigation of their biological activities. nih.gov
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules. researchgate.nettandfonline.com The development of novel MCRs could provide a streamlined and atom-economical pathway to this compound and its analogs. researchgate.net
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry could enable the large-scale and on-demand production of this compound with high purity.
Photoredox Catalysis: This emerging field in organic synthesis utilizes light to drive chemical reactions, often under mild conditions. Photoredox catalysis could open up new avenues for the construction and functionalization of the pyrrolidine (B122466) and imidazole (B134444) scaffolds.
| Synthetic Strategy | Key Advantages | Potential Impact on this compound Synthesis |
| Asymmetric Synthesis | High enantiomeric purity, stereochemical control. york.ac.uknih.gov | Elucidation of stereospecific biological activity. |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste. researchgate.nettandfonline.com | Rapid and diverse library synthesis for screening. |
| Flow Chemistry | Improved safety, scalability, precise control. | Facilitation of industrial-scale production. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations. | Access to novel derivatives and functionalizations. |
Advancements in In Silico Prediction and Rational Design Methodologies
Computational tools are becoming indispensable in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds with desired activities. nih.govnih.gov For this compound, in silico methods will play a pivotal role in accelerating its development.
Key areas of advancement include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.gov These models will guide the design of new analogs with enhanced potency and selectivity.
Molecular Docking and Dynamics: These techniques can predict the binding mode and affinity of the compound to various biological targets. nih.govmdpi.com This allows for the virtual screening of potential targets and the optimization of interactions to improve efficacy. nih.govnih.gov
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles and minimizing the risk of late-stage failures. researchgate.netnih.govnih.gov
Artificial Intelligence and Machine Learning: AI algorithms can analyze vast datasets to identify novel structure-activity relationships and design new molecules with optimized properties, potentially uncovering non-obvious design strategies.
| In Silico Methodology | Application for this compound | Expected Outcome |
| 3D-QSAR | Correlating structure with biological activity. nih.gov | Design of more potent and selective analogs. |
| Molecular Docking | Predicting binding to biological targets. nih.gov | Identification of potential therapeutic targets and optimized binding. |
| ADME/Tox Prediction | Assessing drug-like properties and potential toxicity. researchgate.netnih.gov | Selection of candidates with favorable pharmacokinetic profiles. |
| AI/Machine Learning | Identifying novel structure-activity relationships. | Discovery of innovative molecular designs. |
Interdisciplinary Research Integrating Omics Technologies in Mechanistic Studies
Understanding the mechanism of action of a compound at a systemic level is a critical step in its development. The integration of "omics" technologies (genomics, proteomics, metabolomics) offers a powerful approach to elucidate the biological pathways modulated by this compound. nih.govfrontiersin.orgfrontiersin.org
Future research will likely involve:
Transcriptomics: Analyzing changes in gene expression in response to treatment with the compound can reveal the genetic pathways that are affected.
Proteomics: Studying alterations in protein expression and post-translational modifications can provide insights into the cellular machinery targeted by the compound. researchgate.net
Metabolomics: Examining changes in the metabolic profile of cells or organisms can uncover the metabolic pathways that are perturbed. researchgate.net
By combining these omics datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, identify potential biomarkers for its efficacy, and anticipate potential off-target effects. researchgate.netresearchgate.net This systems biology approach will be instrumental in advancing the preclinical and clinical development of this compound. frontiersin.org
Identification of Novel Research Avenues Beyond Current Paradigms
The structural motifs of pyrrolidine and imidazole are present in a wide array of biologically active molecules, suggesting that this compound may have therapeutic potential in diverse areas. nih.govmdpi.comresearchgate.net While initial research may focus on established targets for these scaffolds, future investigations should explore novel applications.
Potential new research avenues include:
Neurological Disorders: Pyrrolidine derivatives are known to interact with various central nervous system targets. nih.gov The potential of this compound as a modulator of neurotransmitter receptors or enzymes involved in neurodegeneration warrants investigation.
Infectious Diseases: Imidazole-containing compounds form the basis of many antifungal and antibacterial agents. mdpi.comnih.govresearchgate.net Screening this compound against a panel of pathogenic microbes could reveal novel antimicrobial activities.
Oncology: Both pyrrolidine and imidazole scaffolds are found in various anticancer agents. nih.govresearchgate.net Investigating the antiproliferative effects of this compound in different cancer cell lines could uncover new therapeutic opportunities. nih.gov
Inflammatory Diseases: Imidazole derivatives have been shown to possess anti-inflammatory properties. researchgate.net Exploring the immunomodulatory effects of this compound could lead to its development as a treatment for chronic inflammatory conditions.
Sustainable Chemistry Initiatives in Compound Development and Application
The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to minimize the environmental impact of chemical synthesis and processes. researchgate.netresearchgate.net The future development of this compound will undoubtedly be influenced by these sustainable initiatives.
Key aspects of a green chemistry approach include:
Use of Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources can reduce the reliance on petrochemicals. rsc.org
Solvent Selection: The use of environmentally benign solvents or even solvent-free reaction conditions is a cornerstone of green chemistry. numberanalytics.comvjol.info.vn
Catalysis: The development and use of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. numberanalytics.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product minimizes waste generation. tandfonline.com
By embracing these principles, the synthesis and application of this compound can be made more environmentally friendly and economically viable. ontosight.airesearchgate.net
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole formation | NH₄OAc, 80°C, 12h | 65–75 | |
| Alkylation | K₂CO₃, DMF, 60°C | 50–60 | |
| Purification | Column chromatography (EtOAc/hexane) | >95% purity |
Which spectroscopic and computational methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve imidazole C-H protons (δ 7.2–7.8 ppm) and pyrrolidine methylene signals (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ = 178.1342) .
- Density Functional Theory (DFT) : To predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectra .
How can researchers identify biological targets and assess binding affinity for this compound?
Answer:
- In-silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., xanthine oxidase) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD values) for protein targets .
- Enzyme inhibition assays : Measure IC₅₀ values via UV-Vis spectroscopy (e.g., xanthine oxidase inhibition at 290 nm) .
What strategies are recommended for structure-activity relationship (SAR) studies to enhance bioactivity?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the imidazole ring to modulate electronic effects .
- Pyrrolidine modification : Replace pyrrolidine with piperidine or azetidine to alter steric bulk .
- Bioisosteric replacement : Substitute imidazole with triazole to improve metabolic stability .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETlab to estimate solubility (LogP <3), permeability (Caco-2 model), and cytochrome P450 interactions .
- Molecular dynamics simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
How should contradictory data in literature regarding biological efficacy be resolved?
Answer:
- Meta-analysis : Aggregate results from PubMed/Scopus using PRISMA guidelines to identify consensus or outliers .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, ATP-based viability assays) .
What in vitro assays are recommended for evaluating cytotoxicity and therapeutic index?
Answer:
- MTT assay : Test against human cancer lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) .
- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
Which analytical techniques are critical for purity assessment and stability studies?
Answer:
- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection (254 nm) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates stability) .
How can patent databases and non-traditional literature be leveraged for hypothesis generation?
Answer:
- Derwent Innovation : Search patents using keywords (e.g., "imidazole derivatives AND kinase inhibitors") .
- Preprint servers : Review bioRxiv/chemRxiv for unpublished data on analogous compounds .
What experimental designs are optimal for studying compound stability under physiological conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
